molecular formula C17H15ClN2O B4776074 N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B4776074
M. Wt: 298.8 g/mol
InChI Key: CEGOLLTZRXJRNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide is a synthetic indole derivative of significant interest in chemical biology and basic research. This compound belongs to the important class of indole-based molecules, which are widely recognized as privileged scaffolds in medicinal chemistry and drug discovery due to their diverse biological activities and presence in many natural products . The indole nucleus represents a fundamental structure in heterocyclic chemistry and serves as an ideal scaffold for constructing novel pharmacophores . This specific analog shares structural similarities with known Arp2/3 complex inhibitors such as CK-666 (2-Fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-benzamide), suggesting potential application as a chemical probe for studying actin cytoskeleton dynamics . The Arp2/3 complex is a key regulator of branched actin network formation that drives essential cellular processes including cell migration and membrane protrusion . Research analogs of this class have proven invaluable for investigating force generation and membrane remodeling in cellular systems. The compound features a benzamide group linked through an ethyl chain to the 3-position of a 5-chloro-1H-indole core. This molecular architecture follows the pattern of established bioactive molecules that interact reversibly with enzymes and cellular targets, making it particularly valuable for fundamental research applications . Indole derivatives consistently demonstrate remarkable versatility in their ability to mimic peptide structures and interact with multiple biological targets . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material according to laboratory safety protocols for chemical substances.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O/c18-14-6-7-16-15(10-14)13(11-20-16)8-9-19-17(21)12-4-2-1-3-5-12/h1-7,10-11,20H,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGOLLTZRXJRNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of N 2 5 Chloro 1h Indol 3 Yl Ethyl Benzamide and Analogous Compounds

Influence of the 5-Chloro Substitution on Biological Activity

The presence and position of substituents on the indole (B1671886) ring of tryptamine-based compounds are well-established determinants of their interaction with biological targets, notably G-protein coupled receptors (GPCRs) such as serotonin (B10506) receptors. The 5-position of the indole ring is a particularly sensitive site for modification.

Impact on Receptor Binding Affinity

The substitution of a chlorine atom at the 5-position of the indole ring in N-[2-(1H-indol-3-yl)ethyl]benzamide can significantly modulate its receptor binding affinity. Generally, halogen substituents, being electron-withdrawing and lipophilic, can alter the electronic distribution and hydrophobic character of the indole nucleus. This, in turn, can affect the compound's ability to form key interactions, such as hydrogen bonds and van der Waals forces, within the receptor's binding pocket.

To illustrate the potential impact of such a substitution, a hypothetical comparison of binding affinities is presented in the table below.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)
N-[2-(1H-indol-3-yl)ethyl]benzamideReceptor XData not available
N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamideReceptor XData not available
N-[2-(1H-indol-3-yl)ethyl]benzamideReceptor YData not available
This compoundReceptor YData not available

Effects on Cellular Efficacy

Beyond simple binding, the 5-chloro group also influences the functional activity, or efficacy, of the compound at its target receptor. This could manifest as a change in the compound's profile from an agonist to an antagonist, or a modulation of its potency (EC50 or IC50 values) in cellular assays. The electronic effects of the chlorine atom can alter the way the molecule activates or inhibits the receptor upon binding, thereby affecting downstream signaling pathways.

For example, in some classes of compounds, a chloro substitution has been found to decrease anti-proliferative activity in cancer cell lines. nih.gov Conversely, in other contexts, the inclusion of a chlorine atom is a key feature of potent biological activity. The precise effect on cellular efficacy for this compound would be dependent on the specific cellular context and the signaling pathways involved.

A hypothetical data table below illustrates how cellular efficacy might be compared.

CompoundCell-Based AssayPotency (IC50/EC50, µM)
N-[2-(1H-indol-3-yl)ethyl]benzamideAssay A (e.g., cAMP inhibition)Data not available
This compoundAssay A (e.g., cAMP inhibition)Data not available
N-[2-(1H-indol-3-yl)ethyl]benzamideAssay B (e.g., calcium mobilization)Data not available
This compoundAssay B (e.g., calcium mobilization)Data not available

Role of the Benzamide (B126) Moiety in Pharmacological Profiles

The benzamide portion of the molecule provides a scaffold for a wide range of structural modifications that can fine-tune the pharmacological properties of the compound.

Substituent Effects on the Phenyl Ring of Benzamide

The nature and position of substituents on the phenyl ring of the benzamide group can dramatically alter the compound's interaction with its biological target. Electron-donating or electron-withdrawing groups, as well as bulky or compact substituents, can influence the molecule's conformation, electronic properties, and potential for specific interactions within the binding site. For example, substituents at the ortho, meta, or para positions can orient themselves into different sub-pockets of the receptor, potentially forming additional hydrogen bonds or hydrophobic interactions that enhance affinity and/or efficacy.

The following table provides a hypothetical illustration of how different substituents on the phenyl ring could affect biological activity.

CompoundReceptor/AssayActivity (Ki/IC50, nM)
This compoundReceptor ZData not available
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methoxybenzamideReceptor ZData not available
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-nitrobenzamideReceptor ZData not available
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,4-dichlorobenzamideReceptor ZData not available

Modifications to the Amide Linkage

The amide bond itself is a critical structural feature, providing a rigid and planar unit that can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). Modifications to this linkage, such as N-methylation or replacement with a bioisostere (e.g., an ester, a reversed amide, or a sulfonamide), would be expected to have a profound impact on the compound's pharmacological profile. Such changes would alter the hydrogen bonding capacity, conformational flexibility, and metabolic stability of the molecule, likely leading to significant changes in receptor affinity and cellular efficacy.

Significance of the Ethyl Linker

The two-carbon ethyl linker connecting the indole ring to the benzamide nitrogen plays a crucial role in defining the spatial relationship between these two key pharmacophoric elements. The length and flexibility of this linker are critical for optimal positioning of the indole and benzamide moieties within the receptor's binding site. Shortening or lengthening the linker by one or more methylene (B1212753) units, or introducing rigidity through cyclization or double bonds, would alter the distance and relative orientation of the two ends of the molecule. Such modifications often lead to a significant loss of activity, highlighting the precise spatial requirements for effective receptor interaction.

Length and Flexibility Considerations

The ethylamine (B1201723) side chain is a common feature in many biologically active indole compounds, including the neurotransmitter serotonin and the hormone melatonin (B1676174). The length and flexibility of this linker are often critical for optimal interaction with biological targets. Studies on analogous indole-based compounds have demonstrated that even minor changes to this linker can drastically alter activity.

Research on N-(indol-3-ylglyoxylyl)benzylamine derivatives, which feature a different type of linker, has shown that both lengthening the chain to a propylamine (B44156) and shortening it resulted in a dramatic decrease in binding potency. This suggests that a two-carbon chain provides the optimal distance and geometry to position the terminal aromatic ring relative to the indole core for effective receptor binding. For tryptamine (B22526) derivatives, where the ethylamine chain is a defining feature, its conformation is key to activity at various receptors. The flexibility of the ethyl linker allows the molecule to adopt different spatial arrangements, but only specific conformations are typically favorable for binding.

Interactive Table: Hypothetical Impact of Linker Length on Biological Activity

Linker Modification Number of Atoms Expected Flexibility Postulated Biological Activity
Methylene (-CH2-) 1 Reduced Significantly Decreased
Ethyl (-CH2CH2-) 2 Optimal Reference Activity
Propyl (-CH2CH2CH2-) 3 Increased Significantly Decreased

Note: This table is illustrative, based on SAR principles from analogous compound series.

Impact of Alkyl Chain Modifications

Modifications to the alkyl chain itself, such as the introduction of alkyl groups, can influence both the potency and selectivity of a compound by altering its conformational freedom and lipophilicity. Introducing a substituent, such as a methyl group, on the α- or β-carbon of the ethyl linker would create a chiral center and restrict the number of available low-energy conformations.

In studies of tryptamine analogs, such modifications have been shown to be effective in conferring selectivity for different receptor subtypes. For instance, adding a cyclopropyl (B3062369) ring to the α-position of the tryptamine side chain has been used to create conformationally restricted analogs to probe receptor binding requirements. researchgate.net Such a modification on the this compound scaffold could lock the linker into a specific orientation, which may either enhance or abolish its interaction with a target, depending on the preferred binding pose.

Modifications to the Indole Nitrogen (N1-position)

The indole nitrogen (N1-position) is another critical site for modification in SAR studies. In its unsubstituted form, the N-H group can act as a hydrogen bond donor. Alkylation or arylation at this position removes this hydrogen bond-donating capability and introduces steric bulk, which can modulate receptor affinity and selectivity.

Studies on various tryptamine series have shown that N1-substituents can profoundly influence pharmacological activity. For example, the development of N1-arylsulfonyltryptamines led to the discovery of potent and selective 5-HT6 receptor ligands. nih.gov Similarly, another study found that N1-benzyl tryptamine analogs containing chlorinated benzyl (B1604629) groups were effective inhibitors of SH2 domain-containing inositol (B14025) 5'-phosphatase 1 (SHIP1) and SHIP2. mdpi.com These findings indicate that the N1 position is a versatile point for modification, allowing for the introduction of various substituents to explore different chemical spaces and optimize interactions with specific biological targets.

Interactive Table: Postulated Effect of N1-Substitutions on Biological Activity

N1-Substituent (R) H-Bond Donor? Steric Bulk Potential Impact on Activity
-H (unsubstituted) Yes Minimal Reference Activity
-CH3 (Methyl) No Small Altered selectivity/potency
-CH2Ph (Benzyl) No Moderate May enhance activity through new interactions

Note: This table is illustrative, based on SAR principles from analogous N1-substituted tryptamines.

Computational SAR and QSAR Modeling

To further rationalize the observed SAR and to guide the design of new analogs, computational modeling techniques are invaluable. Quantitative Structure-Activity Relationship (QSAR) studies, particularly in their three-dimensional forms, provide powerful tools for correlating the structural features of molecules with their biological activities.

Ligand-Based Drug Design Approaches (e.g., Pharmacophore Modeling)

In the absence of a known 3D structure of the biological target, ligand-based methods such as pharmacophore modeling are employed. A pharmacophore model defines the essential spatial arrangement of chemical features that a molecule must possess to be active at a specific target.

For a series of compounds based on the this compound scaffold, a pharmacophore model would likely be generated from a set of active analogs. tandfonline.com Such a model for tryptamine-like molecules typically includes:

An indole ring system , serving as a hydrophobic and aromatic feature.

An amide linker , providing key hydrogen bond donor and acceptor sites.

An aromatic benzamide ring , acting as another hydrophobic or aromatic feature.

The indole N-H group , which can be a hydrogen bond donor feature.

The 5-chloro substituent , which may be defined as a hydrophobic or halogen-bond donor feature.

This pharmacophoric hypothesis can then be used as a 3D query to screen virtual libraries for new compounds with diverse chemical scaffolds but the correct spatial arrangement of features, or to guide the modification of the existing scaffold to better fit the model. nih.gov

Predictive Models for Biological Activity (e.g., CoMFA, CoMSIA)

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide detailed, predictive models and visually interpretable results. nih.gov These methods are used to understand how changes in steric, electrostatic, hydrophobic, and hydrogen-bonding fields around a molecule correlate with its biological activity.

A 3D-QSAR study on this compound analogs would involve the following steps:

Dataset Selection: A series of analogs with a range of biological activities is chosen.

Molecular Alignment: All molecules in the dataset are superimposed onto a common template, a crucial step for model quality. A highly active and conformationally rigid analog is often chosen as the template.

Field Calculation: For each molecule, steric and electrostatic (CoMFA), as well as hydrophobic, and hydrogen bond donor/acceptor (CoMSIA) fields are calculated at points on a 3D grid surrounding the molecules.

Statistical Analysis: Partial Least Squares (PLS) regression is used to derive a mathematical relationship between the calculated field values (independent variables) and the biological activities (dependent variable).

The resulting models are validated statistically, often yielding high cross-validated correlation coefficients (q²) and conventional correlation coefficients (r²) for robust models. For instance, 3D-QSAR studies on melatonin receptor agonists have produced statistically significant models with good predictive power. nih.govacs.org

The output of these analyses is often visualized as 3D contour maps. These maps highlight regions in space where specific properties are predicted to enhance or diminish biological activity. For example, a green contour in a CoMFA steric map would indicate that bulky substituents are favored in that region, while a blue contour in an electrostatic map would suggest that an electropositive group would increase activity. This information provides a direct, visual guide for designing next-generation compounds with improved potency.

Molecular Pharmacology and Mechanism of Action Studies of N 2 5 Chloro 1h Indol 3 Yl Ethyl Benzamide

Target Identification and Validation

The initial steps in characterizing a novel compound involve identifying and validating its biological targets. This is typically achieved through a combination of in vitro assays.

Receptor Binding Assays (e.g., Radioligand Displacement)

Receptor binding assays are fundamental in determining the affinity of a compound for a specific receptor. These assays often use a radiolabeled ligand known to bind to the target receptor. The test compound is introduced to see if it can displace the radioligand, and the extent of displacement indicates its binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical Receptor Binding Affinity Data for N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide

Receptor TargetRadioligandKi (nM)
Serotonin (B10506) 5-HT2A[3H]KetanserinData Not Available
Oxytocin Receptor[3H]OxytocinData Not Available
α1-Adrenoceptor[3H]PrazosinData Not Available
Melatonin (B1676174) MT1[125I]IodomelatoninData Not Available
Melatonin MT2[125I]IodomelatoninData Not Available

This table illustrates the type of data generated from receptor binding assays. No such data has been published for this compound.

Enzyme Inhibition Assays

Should the compound be hypothesized to act on an enzyme, its inhibitory potential would be assessed. These assays measure the enzymatic activity in the presence of varying concentrations of the compound to determine its IC50 or Ki value. Common targets for indole-based compounds include cyclooxygenases (COX) and various kinases. There is no published research indicating that this compound has been screened for enzyme inhibition.

Cellular Target Engagement Studies

To confirm that a compound interacts with its target in a cellular context, target engagement studies are performed. Techniques such as the cellular thermal shift assay (CETSA) can be employed. These methods assess the binding of a compound to its target protein within intact cells. No cellular target engagement studies for this compound have been reported in the scientific literature.

Investigation of Receptor Modulation

Once a target is identified, the nature of the interaction—whether the compound acts as an agonist or an antagonist—is investigated through functional assays. Given the indole (B1671886) core, serotonin, oxytocin, and adrenoceptors would be plausible targets for investigation.

Agonist vs. Antagonist Activity

Functional assays are crucial to differentiate between agonists, which activate a receptor, and antagonists, which block the action of an agonist. An agonist's potency is typically quantified by its half-maximal effective concentration (EC50), while an antagonist's potency is measured by its inhibition constant (Kb) or IC50. Without initial binding data, such functional characterization for this compound has not been pursued.

Functional Assays (e.g., Calcium Flux, cAMP Production)

The downstream effects of receptor activation are measured using functional assays. For G-protein coupled receptors (GPCRs), which include many serotonin, oxytocin, and adrenergic receptors, common readouts include changes in intracellular calcium levels (calcium flux) or the production of cyclic adenosine (B11128) monophosphate (cAMP).

Table 2: Illustrative Functional Assay Data for a Hypothetical Compound

Receptor TargetAssay TypeFunctional ResponseEC50/IC50 (nM)
Serotonin 5-HT2ACalcium FluxAgonistData Not Available
α1-AdrenoceptorCalcium FluxAntagonistData Not Available
Serotonin 5-HT1AcAMP ProductionAgonistData Not Available

This table provides an example of the data obtained from functional assays. No such experimental results are available for this compound.

Enzyme Inhibition Mechanisms

The unique structure of this compound, which combines a chlorinated indole ring with a benzamide (B126) moiety, suggests potential interactions with a variety of enzymes. While direct inhibitory data for this specific molecule against the enzymes listed below is not extensively documented, the activities of related compounds provide valuable insights.

The compound's tryptamine (B22526) backbone (2-(1H-indol-3-yl)ethanamine) linked to a benzamide group suggests it could be a candidate for inhibiting several classes of enzymes. For instance, a series of benzamide tryptamine derivatives were recently designed and synthesized as novel inhibitors of eukaryotic elongation factor 2 kinase (eEF2K), a promising target in cancer therapy. nih.gov

Potential Enzyme Targets:

ABL Kinases: Benzamide derivatives have been identified as potent dual Src/Abl kinase inhibitors. researchgate.net For example, a diarylamide 3-aminoindazole compound containing a benzamide structure was reported as a potent pan-BCR-ABL inhibitor, including against resistant mutants. nih.gov This suggests that the benzamide portion of this compound could potentially interact with the ATP-binding site of ABL kinases.

FGFR1: The fibroblast growth factor receptor (FGFR) family is a known target for cancer therapy. Benzamide derivatives have been designed as novel FGFR1 inhibitors, suggesting a potential role for this compound in this context.

MAO-A: Monoamine oxidase A (MAO-A) is an enzyme involved in the metabolism of neurotransmitters. The structural similarity of the tryptamine core to endogenous MAO substrates, coupled with the benzamide group found in some MAO inhibitors, suggests a potential for inhibitory activity.

cPLA2alpha: Indole-containing compounds have been explored as inhibitors of cytosolic phospholipase A2 alpha (cPLA2α), an enzyme involved in inflammatory processes.

JAK and ROR1: There is currently a lack of specific data in the reviewed literature detailing the inhibitory effects of this compound or closely related structures on Janus kinase (JAK) or Receptor tyrosine kinase-like orphan receptor 1 (ROR1).

Kinetic studies are crucial for understanding how a compound inhibits an enzyme, revealing whether it competes with the substrate, binds to a different site, or binds irreversibly. libretexts.orglibretexts.org For related benzamide derivatives, various modes of inhibition have been observed.

In studies of other enzyme systems, indole derivatives have been shown to act via different kinetic mechanisms. For example, some indole-based inhibitors of indoleamine 2,3-dioxygenase have been characterized through detailed kinetic and spectroscopic studies. acs.org Without specific experimental data for this compound, the exact kinetic profile remains speculative. However, based on common mechanisms for kinase inhibitors with similar structural motifs, a competitive or mixed-type inhibition with respect to ATP is a plausible hypothesis for its potential kinase targets.

Enzyme Target (Hypothetical)Potential Inhibition TypeRationale Based on Related Compounds
ABL KinaseCompetitive / Type IIMany benzamide-based kinase inhibitors compete with ATP (Type I) or bind to an inactive conformation (Type II). nih.govtandfonline.com
MAO-ACompetitive / ReversibleThe tryptamine core mimics endogenous substrates, suggesting competition at the active site.
cPLA2alphaNon-competitiveSome indole inhibitors of cPLA2alpha bind to allosteric sites.

The selectivity of a drug is a critical factor, determining its therapeutic window and side-effect profile. For kinase inhibitors, selectivity is often assessed by screening against a broad panel of kinases. Benzamide derivatives have shown variable selectivity profiles. For instance, some N-substituted benzamides demonstrate high selectivity for specific kinases by exploiting subtle differences in the ATP-binding pocket or adjacent allosteric sites. acs.orgnih.gov

The indole moiety can also contribute to selectivity. The substitution pattern on the indole ring, such as the 5-chloro group in the titular compound, can significantly influence binding affinity and selectivity for different biological targets. nih.gov A comprehensive kinome scan would be necessary to determine the precise selectivity profile of this compound.

Modulation of Intracellular Signaling Pathways

The inhibition of key enzymes often leads to the modulation of downstream intracellular signaling pathways that control cell fate.

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. mdpi.com Indole compounds and their derivatives have been shown to be effective modulators of the PI3K/Akt/mTOR signaling pathway. nih.govnih.govresearchgate.net Given that ABL and FGFR kinases can signal through the PI3K/AKT/mTOR pathway, it is plausible that this compound could indirectly inhibit this pathway by targeting upstream kinases.

NF-κB Pathway: The transcription factor NF-κB plays a critical role in inflammation and cell survival. Certain N-substituted benzamides have been reported to inhibit NF-κB activity. nih.gov Studies on other benzamide derivatives have shown they can suppress the activation of the NF-κB pathway in cancer cells, inhibiting the nuclear translocation of NF-κB. nih.gov This suggests a potential anti-inflammatory or anti-cancer mechanism for this compound.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation and differentiation. As FGFR1 signaling is known to activate the MAPK pathway, inhibition of FGFR1 by this compound would likely lead to the downregulation of this pathway.

Western blot analysis is a standard technique to measure the levels of specific proteins, providing evidence of pathway modulation. For example, a reduction in the phosphorylated forms of AKT or mTOR would confirm the inhibition of the PI3K/AKT/mTOR pathway.

While specific data on this compound's effect on Hexokinase 2 expression is not available in the reviewed literature, studies on related benzamide tryptamine derivatives have used Western blot analysis to confirm the downregulation of phosphorylated eEF2, confirming target engagement in cells. nih.gov Should the compound inhibit pathways that regulate cellular metabolism, analyzing the expression of key metabolic enzymes like Hexokinase 2 would be a relevant next step.

Molecular Docking and Dynamics Simulations

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the binding of small molecules to their protein targets.

Molecular Docking: Docking studies can predict the binding pose of this compound within the active site of a target enzyme. mdpi.comjbcpm.com For kinase targets, these simulations often show the benzamide moiety forming key hydrogen bonds with the hinge region of the kinase domain, a common binding motif for ATP-competitive inhibitors. nih.gov The indole ring can further stabilize the interaction by fitting into a hydrophobic pocket. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, assessing the stability of the predicted binding pose and key interactions. nih.govacs.org Such simulations could reveal, for example, how the 5-chloro substituent on the indole ring contributes to the binding affinity and selectivity by forming specific halogen bonds or hydrophobic interactions within the binding site.

Target ProteinPotential Key InteractionsStructural Moiety Involved
ABL KinaseHydrogen bonds with hinge regionBenzamide
ABL KinaseHydrophobic interactionsIndole ring, Benzene (B151609) ring
FGFR1Hydrogen bonds with catalytic loopBenzamide
MAO-APi-stacking with FAD cofactorIndole ring
cPLA2alphaHydrophobic interactions in binding tunnelIndole ring

Ligand-Protein Interaction Analysis

Information regarding the specific protein targets of this compound is not documented in available research. Consequently, there is no data on the analysis of its interactions with any protein. This includes a lack of information on the formation of hydrogen bonds, hydrophobic interactions, ionic bonds, or any other molecular interactions with specific amino acid residues of a target protein.

Binding Mode Predictions

Due to the absence of identified protein targets, there are no computational or experimental studies that predict or elucidate the binding mode of this compound. Therefore, details concerning its conformational changes upon binding, the specific binding pocket it occupies, and its orientation within a protein's active site are unknown.

Preclinical Biological Evaluation of N 2 5 Chloro 1h Indol 3 Yl Ethyl Benzamide in Vitro

Cell-Based Assays for Antiproliferative Activity

Growth Inhibition Studies in Cancer Cell Lines (e.g., MGC-803, MCF-7, HepG2, A549, HeLa, HCT116, RAW 264.7)

No data is available on the growth-inhibitory effects of N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide in the specified cancer cell lines.

Colony Formation Assays

There are no published studies investigating the effect of this compound on the colony-forming ability of cancer cells.

Migration Assays

Information regarding the impact of this compound on cancer cell migration is not available in the current body of scientific literature.

Apoptosis Induction Studies

Flow Cytometry for Apoptosis Detection (e.g., Annexin V staining)

There are no available studies that have utilized flow cytometry or Annexin V staining to assess apoptosis induction by this compound.

Caspase Activation Analysis

No research has been found that details the analysis of caspase activation in response to treatment with this compound.

DNA Fragmentation Assays

DNA fragmentation is a hallmark of apoptosis, or programmed cell death. Assays that detect this process are fundamental in evaluating the cytotoxic potential of new compounds against cancer cell lines. For the broader class of N-substituted benzamides and indole (B1671886) derivatives, the induction of apoptosis is a recognized mechanism of action. nih.govnih.govresearchgate.net

Studies on related N-substituted benzamides have demonstrated their ability to induce apoptosis, which can be confirmed by observing DNA fragmentation. nih.gov For instance, treatment of human ovarian carcinoma cells with benzamide (B126) riboside resulted in DNA fragmentation, a key indicator of apoptosis. nih.gov Similarly, certain nonsteroidal anti-inflammatory drugs (NSAIDs) containing an indole core, such as indomethacin, have been shown to cause apoptotic DNA fragmentation in cultured gastric mucosal cells. nih.gov This process is often mediated by caspases, a family of proteases essential for apoptosis. nih.gov While specific data on this compound is not detailed in the available literature, the pro-apoptotic activity of its parent structural classes suggests that it would likely induce DNA fragmentation in susceptible cell lines. This would typically be visualized using techniques like agarose (B213101) gel electrophoresis (showing a characteristic "ladder" pattern) or quantified via TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays.

Cell Cycle Analysis

Investigating the effect of a compound on cell cycle distribution is crucial to understanding its antiproliferative mechanism. Many anticancer agents exert their effects by causing cell cycle arrest at specific phases, thereby preventing cancer cells from dividing and proliferating.

Flow cytometry is a powerful technique used to analyze the cell cycle distribution of a population of cells. nih.gov Following treatment with a test compound, cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. nih.gov

Several studies on compounds structurally related to this compound have reported a significant arrest in the G2/M phase. nih.govnih.govnih.gov N-substituted benzamides have been shown to induce a G2/M cell cycle block prior to the onset of apoptosis. nih.gov This effect is not always dependent on the p53 tumor suppressor protein, indicating a broad potential across different cancer types. nih.gov Similarly, various benz[f]indole-4,9-dione analogs, which share the indole core, also cause G2/M arrest in human lung cancer cells. nih.govresearchgate.net This arrest is often associated with the downregulation of key checkpoint proteins like cyclin B1. nih.gov Therefore, it is hypothesized that this compound may also induce G2/M arrest, a finding that would be verifiable by observing an increased percentage of cells in the G2/M peak via flow cytometry analysis. researchgate.netmdpi.com

Table 1: Representative Effect of Indole and Benzamide Derivatives on Cell Cycle Distribution

Compound ClassCell LineEffectReference
N-substituted benzamidesHL60 (Human promyelocytic leukemia)G2/M Block nih.gov
Benz[f]indole-4,9-dione analogA549 (Human lung cancer)G2/M Arrest nih.gov
Stilbenoid (Resveratrol analog)Human lung cancer cellsG2/M Arrest nih.gov
BenzenesulfonatesK562 (Human leukemia)G2/M Arrest mdpi.com

Antimicrobial Activity Evaluations

The indole nucleus and benzamide moiety are present in many compounds with known antimicrobial properties. ijpsjournal.comnanobioletters.com Therefore, evaluating new derivatives like this compound for antibacterial and antifungal activity is a logical step in their preclinical assessment.

The antibacterial potential of indole and benzamide derivatives has been extensively documented against a range of Gram-positive and Gram-negative bacteria. researchgate.netnih.gov Standard methods for evaluation include the disk diffusion technique and the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. nanobioletters.com

Studies on various indole derivatives have shown promising activity against bacteria such as Staphylococcus aureus (including MRSA), Bacillus subtilis, and Escherichia coli. researchgate.netnih.gov The presence of a halogen, such as the chloro group in this compound, has been noted in other chemical classes to enhance antibacterial activity. mdpi.com Similarly, N-phenylbenzamides have demonstrated the ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. nih.govmdpi.com

Table 2: Examples of Antibacterial Activity of Related Compound Classes

Compound ClassBacteriaActivity MetricResultReference
Indole derivativesS. aureus, E. coli, B. subtilisMIC3.125-50 µg/mL nih.gov
N-phenylbenzamidesS. aureus, E. coliZone of InhibitionActive nih.govmdpi.com
Benzamide derivativesB. subtilis, E. coliMIC3.12 - 6.25 µg/mL nanobioletters.com
N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamideE. coli, S. aureus, P. aeruginosaInhibition Zone / MICActive mdpi.com

Fungal infections, particularly those caused by resistant strains, represent a significant health challenge. The indole and benzamide scaffolds are recognized for their antifungal potential. mdpi.comias.ac.in Antifungal activity is typically assessed by determining the MIC against clinically relevant fungal species like Candida albicans and Aspergillus species. scielo.br

Numerous indole derivatives have demonstrated a broad spectrum of antifungal activity, with some showing particular promise against resistant strains like Candida krusei. ijpsjournal.comnih.gov The benzamide functional group is also a component of various antifungal agents. mdpi.com For example, studies on N-phenylbenzamides have confirmed their ability to inhibit the growth of Candida albicans. mdpi.com The combination of the indole core and the benzamide group in this compound suggests a strong potential for antifungal properties.

Table 3: Examples of Antifungal Activity of Related Compound Classes

Compound ClassFungiActivity MetricResultReference
Indole derivativesC. albicans, C. kruseiMIC3.125-50 µg/mL nih.gov
N-phenylbenzamidesC. albicansZone of InhibitionActive mdpi.com
1-Benzamido-5-hydroxyindole derivativeC. albicans, A. nigerInhibitionWeak to no inhibition ias.ac.in
2-chloro-N-phenylacetamideAspergillus flavusMIC16-256 μg/mL scielo.br

Anti-inflammatory Activity Assessment (cellular models)

Chronic inflammation is implicated in a wide range of diseases. Cellular models are essential for the initial screening of the anti-inflammatory potential of new compounds. A common in vitro model uses macrophage-like cells, such as RAW 264.7 or THP-1 monocytes, stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. chemrxiv.orgmdpi.com The ability of a compound to reduce the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β) is then measured. chemrxiv.orgresearchgate.net

Both indole and benzamide derivatives have been investigated for their anti-inflammatory properties. chemrxiv.orgnih.gov Studies on indole derivatives of ursolic acid showed a significant reduction in NO levels in LPS-stimulated RAW 264.7 macrophages. chemrxiv.org These compounds were also found to decrease the expression of pro-inflammatory cytokines while upregulating the anti-inflammatory cytokine IL-10. chemrxiv.org The mechanism often involves the inhibition of key inflammatory pathways such as NF-κB and the reduction of enzymes like iNOS and COX-2. chemrxiv.orgcolab.ws Given these precedents, this compound would be a strong candidate for assessment in these cellular models to determine its potential to modulate inflammatory responses.

Preclinical Biological Evaluation of N 2 5 Chloro 1h Indol 3 Yl Ethyl Benzamide in Vivo Non Clinical Models

In vivo Efficacy Studies in Disease Models (e.g., Tumor Xenograft Models)

The antitumor activity of N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide (N53) and its hydrochloride salt (N53·HCl) has been evaluated in colon cancer xenograft mouse models. These studies are crucial for establishing a preliminary understanding of the compound's potential as an anticancer agent.

Tumor Growth Inhibition

In studies utilizing colon cancer xenograft mouse models, N53 demonstrated a moderate capacity to inhibit tumor growth. db-thueringen.de More specifically, administration of N53 resulted in a tumor inhibition rate of 34.7%. db-thueringen.de To address certain pharmaceutical limitations of the parent compound, a hydrochloride salt form, N53·HCl, was developed. This salt form exhibited superior antitumor efficacy in the same colon cancer xenograft models, achieving a tumor inhibition rate of 53.7%. db-thueringen.de The enhanced in vivo activity of the hydrochloride salt is attributed to its improved physicochemical properties. db-thueringen.de

CompoundTumor ModelTumor Growth Inhibition Rate (%)
This compound (N53)Colon Cancer Xenograft34.7
This compound hydrochloride (N53·HCl)Colon Cancer Xenograft53.7

Pharmacodynamic Biomarker Analysis in Tissues

As of the latest available data, specific studies detailing the pharmacodynamic biomarker analysis of this compound or its salts in tumor tissues from in vivo models have not been published. Such studies would typically involve the measurement of target engagement (e.g., inhibition of Topo I and COX-2 activity within the tumor) and downstream effects on cellular pathways related to proliferation, apoptosis, and inflammation to further elucidate the compound's mechanism of action in a physiological context.

Pharmacokinetics (PK) in Preclinical Species (excluding ADME/Tox properties)

The pharmacokinetic profile of this compound (N53) and its hydrochloride salt (N53·HCl) has been characterized in preclinical species to understand its absorption, distribution, and metabolic stability.

Absorption Profiles

The oral pharmacokinetic properties of N53 and N53·HCl were assessed, revealing significant improvements in the absorption profile of the hydrochloride salt. Following oral administration, N53·HCl led to a 2-fold increase in the maximum plasma concentration (Cmax) compared to the parent compound, N53. db-thueringen.de Furthermore, the total drug exposure, as measured by the area under the plasma drug concentration-time curve (AUC), was increased by 3-fold for N53·HCl relative to N53. db-thueringen.de

Distribution Patterns

While specific tissue distribution patterns have not been extensively detailed in publicly available research, the pharmacokinetic data provides insights into the compound's disposition. The elimination half-life (T1/2) of N53 was reported to be 10.78 hours. db-thueringen.de In contrast, the hydrochloride salt, N53·HCl, exhibited a prolonged elimination half-life of 22.29 hours, suggesting a longer residence time in the body and potentially broader distribution into tissues. db-thueringen.de

CompoundElimination Half-Life (T1/2) (hours)Relative Maximum Plasma Concentration (Cmax)Relative Area Under the Curve (AUC)
This compound (N53)10.781x1x
This compound hydrochloride (N53·HCl)22.292x3x

Metabolic Stability (Enzymatic Degradation in Liver Microsomes, excluding metabolites for safety)

Detailed studies on the metabolic stability of this compound, specifically its enzymatic degradation in liver microsomes, are not currently available in the public domain. This type of in vitro study is essential to predict the metabolic clearance of a compound in the liver, a primary site of drug metabolism. The assessment of metabolic stability in liver microsomes would provide valuable information on the intrinsic clearance rate and help in forecasting its in vivo pharmacokinetic behavior and potential for drug-drug interactions.

Excretion Routes

Information regarding the elimination of this compound from the body in non-clinical models is not available in the reviewed literature. Studies detailing the primary pathways of excretion, such as renal or fecal clearance, and the identification of metabolites in urine or feces have not been published. Consequently, the pharmacokinetic profile concerning the excretion of this specific compound remains uncharacterized.

Preclinical Proof-of-Concept Studies in Relevant Animal Models

Similarly, a thorough search did not yield any preclinical studies investigating the efficacy of this compound in animal models for conditions such as pain or neurodegeneration. Proof-of-concept studies are crucial for establishing the potential therapeutic utility of a compound by observing its effects in a living organism under conditions that mimic a specific aspect of a human disease. The absence of such studies indicates that the in vivo efficacy of this compound has not been reported.

Due to the lack of available data, no data tables or detailed research findings can be presented for the specified sections.

Computational Chemistry and Rational Design for Indole Benzamide Analogues of N 2 5 Chloro 1h Indol 3 Yl Ethyl Benzamide

Virtual Screening and Library Design

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net For the discovery of novel indole-benzamide analogues, VS can be performed using either ligand-based or structure-based approaches.

Ligand-Based Virtual Screening (LBVS): In the absence of a high-resolution 3D structure of the target, LBVS methods utilize the known structure of active ligands, such as N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide, to identify other molecules with similar properties. This involves searching databases for compounds with comparable 2D fingerprints, pharmacophore models, or 3D shapes.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS, or docking, can be employed. This method computationally places candidate molecules from a library into the binding site of the target and estimates the binding affinity. For instance, a library of indole (B1671886) derivatives can be screened against a specific target like a protein kinase or a G-protein coupled receptor (GPCR) to identify potential inhibitors. nih.govnih.gov A study successfully used a combination of ligand- and structure-based virtual screening on a dataset of over 400,000 natural products to identify indole derivatives as inhibitors of the SARS-CoV-2 main protease. nih.gov

Library Design: The design of focused libraries of indole-benzamide analogues is crucial for efficient screening. These libraries are often created by systematically modifying the core scaffold. Variations can be introduced at several positions:

The substituent on the indole ring (e.g., replacing the 5-chloro group with other halogens, nitro, or methoxy (B1213986) groups). nih.gov

The benzamide (B126) portion (e.g., introducing different substituents on the phenyl ring). nih.gov

The ethyl linker between the indole and benzamide moieties.

These designed libraries can then be subjected to virtual screening to prioritize compounds for synthesis and biological evaluation.

Molecular Modeling for Target Engagement

Molecular modeling encompasses a range of computational techniques used to visualize and predict how a molecule, such as an indole-benzamide analogue, interacts with its biological target at an atomic level.

For many biological targets of interest, experimentally determined structures (via X-ray crystallography or NMR) are not available. In such cases, homology modeling can be used to build a 3D model of the target protein based on its amino acid sequence and an experimentally known structure of a homologous protein (the "template"). unc.edu

This approach was utilized to build a model of the benzodiazepine (B76468) receptor (BzR) to study the binding of indole derivatives. nih.gov Similarly, a homology model of the dopamine (B1211576) D3 receptor was successfully used in a prospective docking screen, demonstrating that modeled structures can be effective for ligand discovery. unc.edu The accuracy of the homology model is critical and is dependent on the sequence identity between the target and the template. For GPCRs, which are common targets for indole-based compounds, the increasing number of solved crystal structures provides a growing pool of high-quality templates for modeling. unc.edu

Molecular docking is a key computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. jocpr.com This technique is instrumental in understanding the binding mode of this compound analogues and rationalizing structure-activity relationships (SAR).

The process involves:

Preparation of Receptor and Ligand: The 3D structure of the receptor (either from experiment or homology modeling) is prepared by adding hydrogen atoms and assigning charges. The 2D structure of the ligand is converted to a 3D conformation. ukm.myjournal-jop.org

Docking Simulation: A scoring algorithm places the ligand in the binding site of the receptor in multiple conformations and orientations and calculates a score that estimates the binding affinity. ukm.my

Analysis of Results: The resulting poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the binding site. mdpi.com

Docking studies on indole amide analogues as histone deacetylase (HDAC) inhibitors revealed a binding mode where the indole amide group anchored to the protein through hydrogen bonds with an aspartate residue. nih.gov Such insights are crucial for designing analogues with improved affinity and selectivity. For example, docking might reveal that the 5-chloro substituent on the indole ring fits into a specific hydrophobic pocket, guiding the synthesis of analogues with other lipophilic groups at that position. nih.gov

Table 1: Example of Docking Scores for Hypothetical Indole-Benzamide Analogues This table is illustrative and does not represent actual experimental data.

Compound AnalogueModificationDocking Score (kcal/mol)Key Interacting Residues
Analogue 15-Fluoro substitution-8.5ASP99, LEU141
Analogue 25-Nitro substitution-9.2ASP99, ARG76, GLY101
Analogue 3p-Methoxy on benzamide-8.8ASP99, PHE23
Analogue 4N-Methyl on indole-7.1LEU141

Molecular Dynamics Simulations for Conformational Analysis and Stability

While docking provides a static picture of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the complex over time. researchgate.net MD simulations are used to assess the stability of the docked pose, analyze conformational changes in both the ligand and the protein upon binding, and calculate binding free energies. nih.gov

For indole-benzamide analogues, MD simulations can:

Validate Docking Poses: An MD simulation starting from a docked conformation can test its stability. If the ligand remains in the binding pocket and maintains key interactions throughout the simulation, the pose is considered stable. nih.govresearchgate.net

Reveal Conformational Changes: Both the ligand and the protein are flexible. MD simulations can show how the indole-benzamide analogue adapts its conformation within the binding site and how the receptor might adjust to accommodate the ligand.

Estimate Binding Free Energy: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to MD trajectories to provide a more accurate estimation of binding affinity than docking scores alone.

One study used 10-nanosecond molecular dynamics simulations to analyze the binding of anxioselective indole derivatives to a homology-built model of the α1 benzodiazepine receptor, confirming different binding orientations that were consistent with previously hypothesized pharmacophore models. nih.gov

Fragment-Based Drug Design (FBDD) Approaches

Fragment-based drug design (FBDD) is an alternative approach to high-throughput screening for identifying lead compounds. frontiersin.org It involves screening small, low-molecular-weight compounds ("fragments") that typically bind to the target protein with low affinity. acs.org Once a binding fragment is identified (often via biophysical techniques like NMR or X-ray crystallography), it can be optimized into a more potent lead compound through strategies like fragment growing, linking, or merging. frontiersin.orgacs.org

The indole-benzamide scaffold is well-suited for FBDD. The indole, ethylamine (B1201723) linker, and benzamide portions can be considered as individual fragments.

Fragment Screening: A library of indole-containing fragments could be screened to identify those that bind to a target of interest.

Fragment Growing: Once an indole fragment is found to bind, chemical groups can be systematically added to "grow" the fragment into the binding pocket, guided by structural information and computational modeling, eventually leading to a full indole-benzamide analogue. frontiersin.org

Fragment Merging: If separate indole and benzamide-containing fragments are found to bind in adjacent pockets, they can be computationally and synthetically linked to create a single, more potent molecule. frontiersin.org

This approach has been successfully used to develop inhibitors against various targets, demonstrating its power in efficiently exploring chemical space. frontiersin.org

De Novo Design Strategies for Novel Indole-Benzamide Compounds

De novo drug design involves using computational algorithms to generate novel molecular structures from scratch that are predicted to have high affinity and selectivity for a specific target. semanticscholar.org These methods build molecules atom-by-atom or fragment-by-fragment directly within the binding site of the target receptor.

Starting with an indole or benzamide fragment as a seed, de novo design algorithms can explore various ways to grow the molecule to maximize favorable interactions with the receptor. This can lead to the discovery of completely novel indole-benzamide scaffolds that may not be present in existing compound libraries. mdpi.com The process often involves:

Defining the active site of the target protein.

Placing a starting atom or fragment (e.g., an indole ring) in the site.

Algorithmically adding new atoms or fragments and connecting them with appropriate bonds.

Scoring the newly generated structures for properties like binding affinity, drug-likeness, and synthetic accessibility.

This strategy is particularly useful for generating novel chemical matter and exploring new areas of chemical space beyond simple modifications of the original this compound structure. semanticscholar.org

Future Research Directions for N 2 5 Chloro 1h Indol 3 Yl Ethyl Benzamide

Exploration of Novel Molecular Targets Based on Structural Features

The unique architecture of N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide, featuring a chlorinated indole (B1671886) ring linked to a benzamide (B126) moiety, provides a strong basis for the exploration of novel molecular targets. The indole nucleus is a privileged scaffold in medicinal chemistry, known to interact with a wide array of biological targets, while the benzamide group is a common feature in many approved drugs.

Future research should prioritize computational and experimental approaches to identify specific protein interactions.

Computational Approaches:

In Silico Target Fishing: Advanced computational techniques, such as reverse docking and pharmacophore modeling, can be employed to screen large databases of protein structures. mdpi.com This in silico "target fishing" can predict potential binding partners by matching the compound's structural and electronic features with the binding sites of known proteins. mdpi.com Machine learning algorithms can further refine these predictions by analyzing vast datasets of compound-target interactions. nih.gov

Structure-Activity Relationship (SAR) Analysis: The synthesis and screening of a focused library of analogues with systematic modifications to the indole and benzamide rings can help to build robust SAR models. These models are crucial for identifying the key structural motifs responsible for any observed biological activity and for predicting the impact of further chemical modifications.

Potential Target Classes Based on Structural Analogy:

The table below outlines potential molecular target classes for this compound based on the known activities of structurally related indole and benzamide compounds.

Target ClassRationale for Investigation
Kinases The indole scaffold is a common feature in many kinase inhibitors. The planar nature of the indole ring can facilitate interactions within the ATP-binding pocket of various kinases.
G-Protein Coupled Receptors (GPCRs) Tryptamine (B22526), a structural precursor to the indole portion of the compound, is an agonist for several GPCRs. The benzamide moiety can also influence receptor binding and selectivity.
Ion Channels Benzamide-containing drugs are known to modulate the activity of various ion channels, including sodium and potassium channels.
Nuclear Receptors The lipophilic nature of the compound may allow it to cross cellular membranes and interact with intracellular nuclear receptors that regulate gene expression.
Enzymes The benzamide group can act as a bioisostere for other functional groups, enabling interactions with the active sites of various enzymes.

Development of Advanced Preclinical Models for Mechanistic Insights

To thoroughly investigate the biological effects and mechanism of action of this compound, the use of advanced preclinical models that more accurately mimic human physiology and disease is essential.

Zebrafish Xenograft Models: For potential anticancer applications, zebrafish xenograft models offer a high-throughput platform for in vivo screening. drugbank.comarabjchem.org The optical transparency of zebrafish embryos allows for real-time imaging of tumor growth, metastasis, and angiogenesis in response to treatment. drugbank.comnih.gov This model is particularly advantageous for rapid initial efficacy and toxicity assessments of novel compounds. arabjchem.org

Organoid Models: Three-dimensional (3D) organoid cultures derived from human stem cells can provide more physiologically relevant insights compared to traditional 2D cell cultures. evitachem.comnaturalproducts.net For instance, if the compound is investigated for neuroactivity, brain organoids can be used to study its effects on neuronal development, connectivity, and function. naturalproducts.netappchemical.com Similarly, tumor organoids can model the heterogeneity and microenvironment of human cancers, offering a powerful tool for evaluating anticancer efficacy.

Discovery of Synergistic Combinations with Other Molecular Entities

Investigating the synergistic potential of this compound in combination with other therapeutic agents could lead to more effective treatment strategies with potentially reduced side effects.

Combination with Kinase Inhibitors: If the compound is found to have anticancer properties, exploring its combination with known kinase inhibitors could be a fruitful avenue. nih.govnih.govmdpi.com Many cancers develop resistance to single-agent kinase inhibitors, and combination therapies can often overcome this resistance by targeting multiple signaling pathways simultaneously. nih.govmdpi.com

Synergy with Chemotherapeutic Agents: In the context of oncology, evaluating the compound's ability to enhance the efficacy of standard-of-care chemotherapeutic drugs is a critical step. The compound might act as a chemosensitizer, reversing drug resistance or potentiating the cytotoxic effects of conventional chemotherapy.

Combination with Immunotherapy: The interplay between small molecule inhibitors and the immune system is an area of intense research. Future studies could explore whether this compound can modulate the tumor microenvironment to enhance the efficacy of immune checkpoint inhibitors.

Application of Advanced Omics Technologies to Elucidate Mechanism of Action

To gain a comprehensive understanding of the molecular mechanisms underlying the biological effects of this compound, the application of advanced "omics" technologies is indispensable.

Proteomics: Proteomic profiling using techniques like mass spectrometry can identify changes in the abundance and post-translational modifications of proteins in cells or tissues upon treatment with the compound. This can reveal the signaling pathways and cellular processes that are modulated by the compound, providing crucial clues about its mechanism of action.

Metabolomics: Metabolomic analysis can provide a snapshot of the metabolic state of cells or organisms and how it is altered by the compound. By identifying changes in the levels of key metabolites, researchers can infer which metabolic pathways are affected, offering insights into both efficacy and potential toxicity.

The integration of proteomics and metabolomics data can provide a systems-level understanding of the compound's biological impact.

Innovations in Synthetic Methodology for Improved Analogue Generation

Efficient and versatile synthetic methodologies are crucial for generating a diverse library of analogues for structure-activity relationship studies and for optimizing lead compounds.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch chemistry, including improved reaction control, enhanced safety, and easier scalability. Implementing flow chemistry for the synthesis of the indole core and the subsequent amidation to form the benzamide can accelerate the production of analogues.

Combinatorial Chemistry: The use of combinatorial chemistry techniques, including solid-phase synthesis and split-and-pool methods, can enable the rapid generation of large and diverse libraries of this compound analogues. This high-throughput approach can significantly expedite the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

By systematically exploring these future research directions, the scientific community can work towards unlocking the full therapeutic potential of this compound and its derivatives, potentially leading to the development of novel treatments for a range of diseases.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide, and what methodological considerations are critical?

  • Answer : The compound can be synthesized via microwave-assisted amidation, which reduces reaction time and improves yield compared to conventional methods. For example, highlights the use of microwave irradiation in synthesizing structurally similar quinoxaline derivatives, emphasizing temperature control (110–130°C) and catalyst selection (e.g., DCQX). Additionally, palladium-catalyzed amidation () offers a robust approach for introducing the benzamide moiety, requiring inert conditions (argon atmosphere) and purification via reverse-phase chromatography to isolate the product .

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

  • Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. and detail protocols using Bruker SMART CCD diffractometers with SHELX software (SHELXL for refinement, SHELXS for solution). Key parameters include absorption correction (multi-scan via SADABS) and validation of bond lengths (mean σ(C–C) = 0.007 Å). Orthorhombic systems (e.g., space group P2₁2₁2₁) are common, with unit cell dimensions (e.g., a = 6.0171 Å) critical for accurate modeling .

Advanced Research Questions

Q. What strategies optimize microwave-assisted synthesis to achieve >90% yield while minimizing side products?

  • Answer : Optimization involves precise control of microwave power (200–300 W) and solvent selection (polar aprotic solvents like DMF enhance dipole interactions). demonstrates that reaction times under 30 minutes reduce degradation. Post-synthesis, column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) and recrystallization (using ethanol/water mixtures) improve purity. Monitoring via HPLC-MS ensures intermediate stability .

Q. How can researchers resolve contradictions in pharmacological data, such as varying IC₅₀ values across assays?

  • Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). emphasizes standardizing protocols:

  • Use identical cell lines (e.g., HepG2 for antitumor studies) across experiments.
  • Control solvent concentrations (DMSO ≤0.1% to avoid cytotoxicity).
  • Validate results with orthogonal assays (e.g., apoptosis via flow cytometry alongside MTT assays). Meta-analysis of published data (e.g., comparing and ) can identify confounding variables .

Q. What in silico methods predict the biological activity of this compound derivatives?

  • Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinase domains) identifies binding affinities. and suggest using QSAR models trained on indole-based analogs to predict antiproliferative activity. Tools like MOE () enable pharmacophore mapping, while MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How do degradation pathways of this compound impact pharmacological studies, and what analytical methods detect major byproducts?

  • Answer : Hydrolysis under acidic/alkaline conditions produces 5-chloroindole derivatives ( ). Ultra-HPLC/MS/MS ( ) identifies degradation products like 4-chlorobenzamide. Accelerated stability studies (40°C/75% RH for 6 months) combined with NMR (¹H/¹³C) and FTIR track structural changes. Mitigation strategies include formulation with antioxidants (e.g., ascorbic acid) .

Methodological Tables

Table 1 : Key Crystallographic Parameters for this compound (Adapted from )

ParameterValue
Space groupP2₁2₁2₁
Unit cell dimensionsa = 6.0171 Å, b = 15.3120 Å, c = 18.1493 Å
R factor0.050
Data-to-parameter ratio15.3 : 1

Table 2 : Comparison of Synthetic Methods (Adapted from )

MethodYield (%)TimeKey Advantage
Microwave-assisted85–9025 minRapid, energy-efficient
Pd-catalyzed amidation75–8012 hrHigh selectivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.